
Tcmdc-142591
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tcmdc-142591 is a synthetic compound that has shown promising results in scientific research. It belongs to the class of small molecules and is a potent inhibitor of a specific protein. This compound has been studied extensively for its potential use in treating various diseases, and its unique properties have made it a subject of interest for many researchers.
Mécanisme D'action
Tcmdc-142591 inhibits the activity of a specific protein by binding to its active site. This protein is involved in various cellular processes, including cell growth, division, and survival. By inhibiting its activity, Tcmdc-142591 can prevent the progression of diseases that are driven by this protein. The compound has also been shown to have a high selectivity for this protein, which makes it a promising candidate for drug discovery.
Biochemical and Physiological Effects:
Tcmdc-142591 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to improve glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tcmdc-142591 is its high selectivity for a specific protein. This makes it a promising candidate for drug discovery, as it can be modified to improve its activity and selectivity. However, one of the limitations of this compound is its moderate yield in synthesis, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Tcmdc-142591. One direction is to study its potential use in treating other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to modify its structure to improve its activity and selectivity for the target protein. Additionally, further studies are needed to understand its mechanism of action and to identify any potential side effects. Overall, Tcmdc-142591 has shown promising results in scientific research, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of Tcmdc-142591 involves a series of chemical reactions. The starting material is commercially available, and the synthesis involves the coupling of two key intermediates. The final product is obtained after purification using chromatography techniques. The yield of the synthesis is moderate, and the purity of the compound is high.
Applications De Recherche Scientifique
Tcmdc-142591 has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of a specific protein, which is involved in the progression of these diseases. The compound has also been studied for its potential use in drug discovery, as it has a unique structure that can be modified to improve its activity and selectivity.
Propriétés
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-3-13-10-17(25)22-19(20-13)24-16(8-11(2)23-24)21-18(26)15-9-12-6-4-5-7-14(12)27-15/h4-10H,3H2,1-2H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSMDXBWLQCRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tcmdc-142591 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427158.png)
![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)
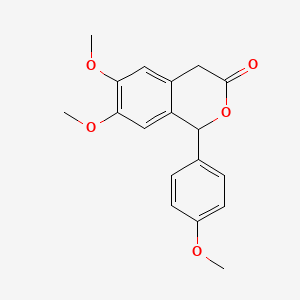
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2427164.png)
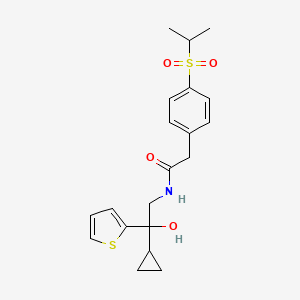
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427168.png)
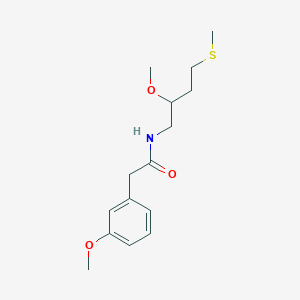
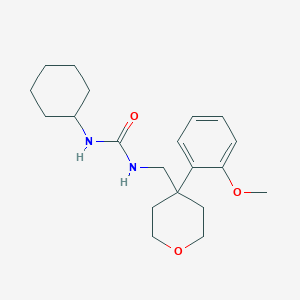
![N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2427172.png)
![1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2427173.png)
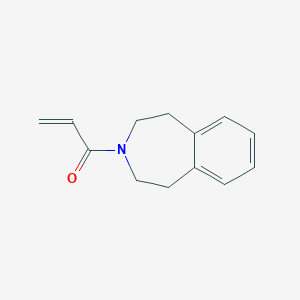
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427176.png)

![3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2427178.png)